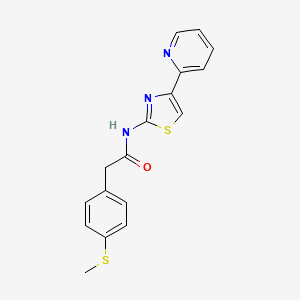

TCMDC-142993

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an antimalarial agent. It is part of a series of compounds developed to target specific enzymes in the malaria parasite, Plasmodium falciparum, which is responsible for the most severe form of malaria. The compound has shown promising results in inhibiting the growth of the parasite and is being studied for its potential use in malaria treatment .

科学研究应用

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:

Chemistry: In chemistry, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for studying reaction pathways and intermediates.

Biology: In biology, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used to study the biology of the malaria parasite, Plasmodium falciparum. It has been shown to inhibit the growth of the parasite by targeting specific enzymes involved in its life cycle.

Medicine: In medicine, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is being studied for its potential use as an antimalarial drug. It has shown promising results in preclinical studies and is being further developed for clinical use.

Industry: In the pharmaceutical industry, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used as a lead compound for the development of new antimalarial drugs. .

作用机制

Target of Action

TCMDC-142993, also known as 2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with this compound has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of the compound .

Biochemical Pathways

This compound affects the biochemical pathways related to RNA splicing in the malarial parasite . The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Pharmacokinetics

falciparum killing assays . This suggests a good bioavailability and effective interaction with its target.

Result of Action

The action of this compound results in the inhibition of protein translation and activation of the amino acid starvation response in the malarial parasite . This leads to the death of the parasite, offering prophylactic, transmission blocking, and curative potential .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, resistance to currently deployed drugs can affect the compound’s action . This compound has shown a low propensity for resistance development , making it a promising lead in the search for new antimalarials.

生化分析

Biochemical Properties

TCMDC-142993 has been identified as an inhibitor for M32 metallocarboxypeptidases, which are enzymes widely distributed among prokaryotic organisms and a few eukaryotes . The interaction of this compound with these enzymes suggests its potential role in influencing biochemical reactions involving these enzymes .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on M32 metallocarboxypeptidases . These enzymes are involved in various cellular processes, and their inhibition by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with M32 metallocarboxypeptidases . This binding inhibits the activity of these enzymes, leading to changes in gene expression and other cellular processes .

准备方法

The synthesis of 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of a core structure, which is a key intermediate in the synthesis of 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide. This is achieved through a series of condensation reactions.

Functional Group Modification: The core structure is then modified by introducing various functional groups. This step often involves the use of reagents such as halogens, amines, and alcohols.

Final Assembly: The final step involves the assembly of the modified core structure into the final compound, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide.

化学反应分析

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents for these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo substitution reactions, where one functional group is replaced by another. These reactions often involve the use of nucleophiles or electrophiles.

Condensation: Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. .

相似化合物的比较

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is part of a series of compounds developed to target specific enzymes in the malaria parasite. Similar compounds include:

Tcmdc-135051: This compound also targets the enzyme PfCLK3 and has shown similar antimalarial activity. 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has been found to have better selectivity and potency.

Tcmdc-125133: This compound targets a different enzyme in the malaria parasite and has shown promising antimalarial activity. 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has a unique mechanism of action that makes it a valuable addition to the arsenal of antimalarial drugs.

Tcmdc-135907: This compound has shown activity against the malaria parasite but has a different chemical structure and mechanism of action compared to 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide .

属性

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAILOCOPCVAAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)

![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)

![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)

![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)

![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)

![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2399127.png)